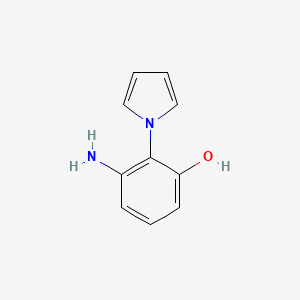
3-Amino-2-(1H-pyrrol-1-yl)phénol
Vue d'ensemble
Description
“3-Amino-2-(1H-pyrrol-1-yl)phenol” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Chemical Reactions Analysis
Pyrrole-containing compounds are known to undergo various chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Applications De Recherche Scientifique
Applications antifongiques
Les composés dérivés du pyrrole, tels que les énaminones, ont été étudiés pour leurs effets antifongiques contre diverses souches d'espèces de Candida. Il est plausible que le 3-Amino-2-(1H-pyrrol-1-yl)phénol puisse servir de précurseur ou de composant dans la synthèse de composés ayant des propriétés antifongiques similaires .
Synthèse des indolizines
Les énaminones à base de pyrrole peuvent être utilisées pour synthétiser des indolizines, une classe d'hétérocycles contenant de l'azote, qui ont montré un potentiel dans diverses activités biologiques, y compris des effets antifongiques. Le composé en question peut être utilisé dans le processus de synthèse ou comme analogue structurel .
Nanocomposites de polymères conducteurs
Le composé pourrait potentiellement être impliqué dans la fabrication de biosenseurs utilisant des nanocomposites de polymères conducteurs. Cette application implique la polymérisation de monomères apparentés à base de pyrrole sur des électrodes pour le développement de capteurs .
Enseignement de la chimie
En raison de sa structure et de sa réactivité intéressantes, ce composé pourrait être utilisé dans les milieux éducatifs pour démontrer diverses réactions chimiques et techniques de synthèse aux étudiants.
Molecules | Free Full-Text | Pyrrole-Based Enaminones as Building … 用单壁碳纳米管导电聚合物纳米复合材料修饰的 …
Orientations Futures
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “3-Amino-2-(1H-pyrrol-1-yl)phenol” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that nitrogen-containing heterocycles, like pyrrole, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that 3-amino-2-(1h-pyrrol-1-yl)phenol may have similar effects .
Analyse Biochimique
Biochemical Properties
3-Amino-2-(1H-pyrrol-1-yl)phenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the binding of 3-Amino-2-(1H-pyrrol-1-yl)phenol to the active sites of these enzymes, potentially altering their activity and influencing cellular redox states .
Cellular Effects
The effects of 3-Amino-2-(1H-pyrrol-1-yl)phenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, 3-Amino-2-(1H-pyrrol-1-yl)phenol can modulate the expression of genes related to the p53 signaling pathway, thereby affecting cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-Amino-2-(1H-pyrrol-1-yl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, influencing their function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular responses. Additionally, 3-Amino-2-(1H-pyrrol-1-yl)phenol can activate or inhibit signaling pathways by interacting with key signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-(1H-pyrrol-1-yl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-2-(1H-pyrrol-1-yl)phenol remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular processes, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-2-(1H-pyrrol-1-yl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
3-Amino-2-(1H-pyrrol-1-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism. For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, 3-Amino-2-(1H-pyrrol-1-yl)phenol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and its biological activity. For instance, binding to transport proteins can enhance the compound’s stability and prolong its effects within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-2-(1H-pyrrol-1-yl)phenol is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. This localization is essential for the compound’s role in modulating cellular processes and maintaining cellular health .
Propriétés
IUPAC Name |
3-amino-2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-8-4-3-5-9(13)10(8)12-6-1-2-7-12/h1-7,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLRNBIIZZKKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


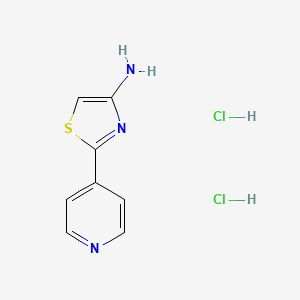
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

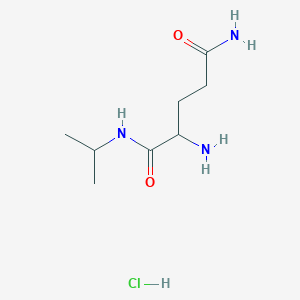
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)

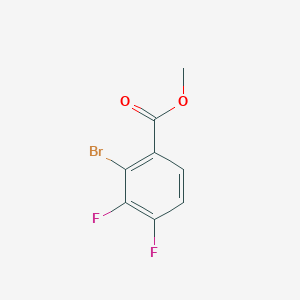
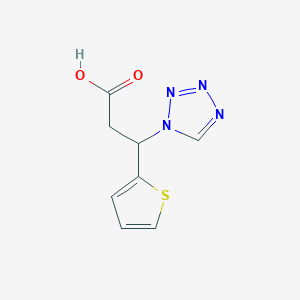

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

